2-Diphenylphosphino-1-naphthoic acid

描述

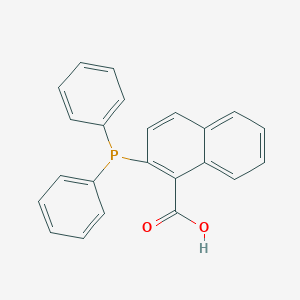

2-Diphenylphosphino-1-naphthoic acid is an extensively investigated organic compound. As an aromatic phosphonic acid, it features a structure comprising two benzene rings linked by a phosphonate group . This compound is known for its unique properties and versatility in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Diphenylphosphino-1-naphthoic acid can be synthesized from diverse starting materials. One common method involves the reaction of 2-naphthoic acid with diphenylphosphine under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions: 2-Diphenylphosphino-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products:

Oxidation: Formation of diphenylphosphine oxide.

Reduction: Formation of diphenylphosphine.

Substitution: Various substituted aromatic compounds.

科学研究应用

Chemical Applications

1. Ligand in Coordination Chemistry:

2-Diphenylphosphino-1-naphthoic acid is predominantly utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and synthetic chemistry. Notably, it has been employed in asymmetric catalysis, particularly in dynamic kinetic asymmetric cycloadditions, where it enhances the selectivity and enantiomeric excess of the products formed .

2. Catalytic Applications:

The compound acts as a catalyst in various chemical reactions, including palladium-catalyzed reactions. It has demonstrated effectiveness in facilitating reactions such as allylic alkylation and cross-coupling processes . Its role as a chiral ligand significantly improves reaction outcomes by promoting enantioselectivity, which is crucial for synthesizing biologically active compounds.

Biological Applications

1. Biochemical Assays:

In biological research, this compound has been investigated for its potential use in biochemical assays. Its structure allows it to serve as a probe for studying biological systems, particularly in receptor-ligand interactions . The compound's affinity for certain receptors makes it a candidate for developing fluorescent probes that can aid in drug discovery and receptor characterization.

2. Drug Development:

Research indicates that derivatives of this compound may have therapeutic potential, particularly against inflammatory diseases and certain cancers. Its structural modifications have led to the development of compounds that exhibit high affinity for specific G protein-coupled receptors (GPCRs), making them promising candidates for pharmaceutical applications .

Industrial Applications

1. Synthesis of Advanced Materials:

In industrial settings, this compound is utilized in the synthesis of advanced materials. Its role as a catalyst facilitates the production of polymers and other complex materials that require precise control over molecular architecture .

2. Catalysis in Industrial Processes:

The compound's catalytic properties are harnessed in various industrial processes, enhancing reaction efficiency and selectivity. This application is particularly relevant in the production of fine chemicals and pharmaceuticals, where high purity and yield are essential .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation reactions. The research highlighted that using this compound resulted in significantly higher enantiomeric excesses compared to traditional ligands, underscoring its utility in producing chiral molecules essential for drug development .

Case Study 2: Fluorescent Probes

Another investigation focused on the development of fluorescent probes based on naphthoic acid derivatives for receptor detection. The study revealed that modifying this compound could yield compounds with high receptor affinity and selectivity, making them suitable alternatives to radioligands in pharmaceutical research .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Ligand in coordination chemistry | Enhances selectivity and reactivity in asymmetric synthesis |

| Catalytic applications | Facilitates various chemical reactions efficiently | |

| Biology | Biochemical assays | Serves as a probe for studying biological interactions |

| Drug development | Potential therapeutic agents against diseases | |

| Industry | Synthesis of advanced materials | Enables production of complex materials with precise properties |

| Catalysis in industrial processes | Improves efficiency and yield in chemical manufacturing |

作用机制

The precise mechanism of action of 2-Diphenylphosphino-1-naphthoic acid involves the formation of a diphosphonate intermediate. This intermediate arises through the reaction of two molecules of the compound with a proton, subsequently yielding a stable product upon the addition of a base . The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals is a key aspect of its functionality.

相似化合物的比较

Diphenylphosphine: An organophosphorus compound with similar reactivity but different structural properties.

2-(Diphenylphosphino)benzoic acid: Another phosphonic acid with comparable applications but distinct chemical behavior.

Uniqueness: 2-Diphenylphosphino-1-naphthoic acid stands out due to its unique structure, which combines the properties of naphthoic acid and diphenylphosphine. This combination allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

生物活性

2-Diphenylphosphino-1-naphthoic acid (DPN) is an organophosphorus compound that has gained attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound serves as a ligand in coordination chemistry and has shown potential biological activities, including anticancer properties and involvement in drug delivery systems.

Chemical Structure and Properties

DPN features a structure characterized by two phenyl groups attached to a phosphine, linked to a naphthoic acid moiety. This unique arrangement allows it to interact effectively with metal ions, forming stable complexes that are crucial for its biological activity.

The biological activity of DPN is largely attributed to its ability to form complexes with transition metals, which can influence various biochemical pathways. The precise mechanism remains partially understood but is believed to involve the formation of diphosphonate intermediates that can modulate cellular processes involving phosphonate groups.

Anticancer Properties

Recent studies have highlighted the potential of DPN in cancer therapy. For instance, it has been investigated for its efficacy against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound exhibits cytotoxic effects, with IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 14 |

| MDA-MB-231 | 8.5 |

These findings suggest that DPN could serve as a lead compound for developing new anticancer agents.

Antagonistic Activity

DPN has also been studied as an antagonist for the P2Y14 receptor, which plays a role in mediating inflammatory responses. In vitro assays have shown that DPN derivatives exhibit potent antagonistic activity:

| Compound | K_i (nM) |

|---|---|

| DPN | 0.4 |

| Analog 1 | 2.0 |

| Analog 2 | 6.7 |

This antagonistic action may have implications for treating inflammatory diseases, making DPN a candidate for further pharmacological exploration.

Study on Inflammatory Activity

In a study examining the effects of DPN on neutrophil motility, it was found that the compound significantly inhibited the activation of human neutrophils via the P2Y14 receptor. This inhibition suggests a potential therapeutic role for DPN in managing conditions characterized by excessive inflammation.

Drug Delivery Systems

Research has explored the use of DPN as a component in drug delivery systems due to its ability to form stable complexes with metals. These complexes can enhance the solubility and bioavailability of therapeutic agents, thereby improving their efficacy.

属性

IUPAC Name |

2-diphenylphosphanylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCBDBBZIGUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446242 | |

| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178176-80-2 | |

| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Diphenylphosphino-1-naphthoic acid in the study of dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines?

A1: this compound acts as a chiral ligand in a palladium catalyst system used for the dynamic kinetic asymmetric cycloaddition of vinylaziridines to isocyanates. [] The study found that this ligand, when combined with trans-1,2-diaminocyclohexane and a palladium source, formed a more effective catalyst than a similar system using 2-diphenylphosphino benzoic acid. This superior performance led to the formation of cycloaddition products with higher enantiomeric excesses (ee's), meaning the reaction showed improved selectivity in forming one enantiomer over the other. [] This is significant because high enantioselectivity is often crucial in the synthesis of biologically active compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。